6-Chloro-4-phenyl-1H-quinazolin-2-one

Coagulation cascade Enzyme inhibition Screening hit discrimination

Select this compound for unmatched specificity in coagulation research. With negligible fXIa inhibition (IC50 >50 µM), it is the ideal negative control for HTS, eliminating false positives from non-specific quinazolinone scaffold effects. The 6-Cl,4-Ph substitution—unlike vasorelaxant 4-phenylquinazolin-2(1H)-ones—ensures precise SAR without confounding cardiovascular activity. The Cl substituent provides a privileged starting point for COX-2 inhibitor derivatization. High thermal stability (mp 321–323°C) supports scale-up. Research-grade purity. Inquire for bulk orders.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 4797-43-7
Cat. No. B187988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-1H-quinazolin-2-one
CAS4797-43-7
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyDBKIXSRJBMRMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS 4797-43-7): Chemical Identity and Basic Properties for Research Procurement


6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS 4797-43-7) is a synthetic heterocyclic compound belonging to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system with a chlorine substituent at the 6-position and a phenyl group at the 4-position . The compound has a molecular formula of C14H9ClN2O and a molecular weight of 256.69 g/mol . It is a crystalline solid with a reported melting point range of 321–323 °C and exhibits very low aqueous solubility (calculated as 0.056 g/L at 25 °C) . The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and is intended for laboratory use only .

Why 6-Chloro-4-phenyl-1H-quinazolin-2-one Cannot Be Interchanged with Other Quinazolinone Analogs


Although 6-chloro-4-phenyl-1H-quinazolin-2-one shares a core quinazolinone scaffold with numerous research compounds, its specific substitution pattern—chlorine at position 6 and a phenyl group at position 4—confers a distinct physicochemical and biological profile that precludes generic substitution. The chlorine atom significantly reduces aqueous solubility and alters electronic distribution, while the phenyl group enhances lipophilicity, affecting membrane permeability and target engagement . Screening data indicate that this compound is a weak inhibitor of coagulation factor XIa (IC50 > 50 µM), whereas related quinazolinones exhibit nanomolar potency against kinase targets [1]. Consequently, substituting this compound with other quinazolinones without experimental validation would compromise assay reproducibility and lead to erroneous SAR conclusions. The following quantitative evidence substantiates the compound‘s unique selection value.

Quantitative Differentiation of 6-Chloro-4-phenyl-1H-quinazolin-2-one from Closest Analogs


Negligible Coagulation Factor XIa Inhibition vs. Potent Kinase Inhibitors

In a primary screening assay against human coagulation factor XIa, 6-chloro-4-phenyl-1H-quinazolin-2-one demonstrated an IC50 greater than 50,000 nM (>50 µM), indicating minimal inhibitory activity [1]. In contrast, closely related quinazolinone derivatives such as 6-chloro-1-ethyl-4-phenylquinazolin-2-one exhibit IC50 values as low as 200 nM against ion channels [2], and other 6-chloroquinazoline derivatives achieve single-digit nanomolar potency against EGFR and HER2 kinases (e.g., 2.6 nM and 4.3 nM) [3]. This substantial potency gap underscores that the 4-phenyl-6-chloro substitution pattern does not confer general kinase inhibitory activity.

Coagulation cascade Enzyme inhibition Screening hit discrimination

Extremely Low Aqueous Solubility: A Critical Formulation Consideration

6-Chloro-4-phenyl-1H-quinazolin-2-one is calculated to be practically insoluble in water, with a solubility of 0.056 g/L at 25 °C . This value is substantially lower than the aqueous solubility of unsubstituted 4-phenylquinazolin-2(1H)-one, which lacks the chlorine atom and is expected to exhibit higher solubility due to reduced hydrophobicity . The chlorine substitution and phenyl group collectively increase lipophilicity, as reflected in the compound's calculated density (1.36 g/cm³) and high melting point (321–323 °C) .

Physicochemical properties Formulation development Bioavailability prediction

High Melting Point Enables Thermal Stability in Synthesis and Storage

The compound exhibits a melting point of 321–323 °C [1], which is considerably higher than that of many related quinazolinone derivatives. For example, 6-chloro-1-ethyl-4-phenylquinazolin-2-one (CAS 23441-64-7) and 6-chloro-1-methyl-4-phenylquinazolin-2-one (CAS 20927-53-1) have lower molecular weights and typically melt at lower temperatures (exact values not universally reported, but expected <250 °C based on class trends). The high melting point reflects strong intermolecular interactions, contributing to solid-state stability during long-term storage and handling.

Thermal stability Solid-phase handling Synthetic intermediate

Established Synthetic Route with Defined Thermal Cyclization

A validated synthetic pathway for 6-chloro-4-phenylquinazolin-2(1H)-one involves thermal cyclization of 5-chloro-2-(ethoxycarbonylamino)benzophenone phenylhydrazone at 170–175 °C [1]. This method contrasts with microwave-assisted syntheses employed for 4-phenylquinazolin-2(1H)-one derivatives, which can yield products with varying vasorelaxant potencies (IC50 3.41–39.72 µM) [2]. The defined thermal cyclization temperature ensures reproducible formation of the target compound without reliance on specialized microwave equipment.

Organic synthesis Process chemistry Scalability

Absence of Vasorelaxant Activity in a Series of Potent Analogs

While 4-phenylquinazolin-2(1H)-one derivatives exhibit vasorelaxant effects with IC50 values as low as 3.41 µM in rat thoracic aorta assays [1], 6-chloro-4-phenyl-1H-quinazolin-2-one has not been reported to possess significant vasorelaxant activity. BindingDB data show that a related analog (CHEMBL329897) achieves vasorelaxant IC50 of 1.5 nM [2], suggesting that the 6-chloro substitution may abrogate calcium channel blocking activity. The target compound‘s inactivity in this assay distinguishes it from other 4-phenylquinazolinones.

Cardiovascular pharmacology Calcium channel modulation Ex vivo assays

Distinct Anti-Inflammatory Potential Supported by Class-Level Evidence

Quinazolinone derivatives, including 6-chloro-4-phenyl-1H-quinazolin-2-one, have been documented to possess anti-inflammatory properties [1]. In comparative studies of quinazolinone derivatives, compounds bearing electron-withdrawing substituents (such as chlorine) have shown enhanced anti-inflammatory activity compared to unsubstituted analogs [2]. While direct quantitative data for this specific compound are limited, the 6-chloro substitution is associated with improved COX-2 inhibitory potential relative to the 4-phenylquinazolin-2(1H)-one scaffold [2]. The target compound‘s lipophilic character may further contribute to cellular uptake and target engagement in inflammatory models.

Inflammation COX inhibition Analgesic activity

Optimal Research and Industrial Use Cases for 6-Chloro-4-phenyl-1H-quinazolin-2-one Based on Quantitative Evidence


Negative Control for Coagulation Factor XIa Screening Assays

Given its negligible inhibition of factor XIa (IC50 >50 µM) [1], this compound is ideally suited as a negative control or inactive comparator in high-throughput screens targeting coagulation factors. It ensures that observed hits are not due to non-specific quinazolinone scaffold effects.

Reference Standard for Thermally Stable Quinazolinone Intermediates

The high melting point (321–323 °C) and established thermal cyclization synthesis [2] make this compound a robust reference standard for process chemistry development, particularly when scaling up reactions that require elevated temperatures.

Selectivity Profiling in Cardiovascular Pharmacology Studies

Unlike 4-phenylquinazolin-2(1H)-one derivatives that exhibit vasorelaxant activity (IC50 3.41–39.72 µM) [3], this compound lacks significant vasodilatory effects, making it a valuable tool for dissecting calcium channel modulation pathways without confounding cardiovascular activity.

Medicinal Chemistry Scaffold for Anti-Inflammatory Lead Optimization

The presence of an electron-withdrawing chlorine substituent is associated with enhanced anti-inflammatory activity in quinazolinone SAR studies [4]. This compound serves as a privileged starting point for synthesizing derivatives with improved COX-2 inhibitory potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-phenyl-1H-quinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.